molecular formula C26H41NNa2O8S B13419202 disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Cat. No.: B13419202
M. Wt: 573.7 g/mol
InChI Key: CRYCFOUTEDFCGU-ZXMGEDLUSA-L
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Description

Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a steroid-derived compound featuring a cyclopenta[a]phenanthrene core modified with sulfonate, hydroxyl, methyl, and amino acetate groups. Its disodium salt form enhances aqueous solubility, making it suitable for pharmaceutical applications requiring systemic delivery. This compound’s structural complexity and functionalization warrant detailed comparison with analogous steroids to elucidate structure-activity relationships (SARs) and pharmacokinetic profiles .

Properties

Molecular Formula

C26H41NNa2O8S

Molecular Weight

573.7 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO8S.2Na/c1-15(4-9-23(29)27-14-24(30)31)19-7-8-20-18-6-5-16-12-17(35-36(32,33)34)10-11-25(16,2)21(18)13-22(28)26(19,20)3;;/h15-22,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;;/m1../s1

InChI Key

CRYCFOUTEDFCGU-ZXMGEDLUSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Core Steroid Framework Synthesis

The initial step involves constructing the tetracyclic steroid nucleus, which is typically achieved through multi-step steroid synthesis starting from simpler precursors such as pregnenolone derivatives or cyclopentanoperhydrophenanthrene frameworks.

  • Starting Material : A suitable steroidal precursor, often a 3β-hydroxy-5-ene steroid, is selected.
  • Ring Construction : Cyclization reactions, including Diels-Alder or conjugate addition reactions, are employed to assemble the fused rings.
  • Stereochemical Control : The stereochemistry at multiple chiral centers (e.g., 3R, 5R, 8R, 9S, 10S, 12S, 14S, 17R) is established via stereoselective reactions like asymmetric hydrogenation or chiral auxiliary-mediated transformations .

Hydroxylation and Methylation

  • Hydroxylation at specific positions (notably at position 12) is achieved through oxidation reactions such as hydrogen peroxide-mediated hydroxylation or oxidative enzymatic methods .
  • Methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions, targeting specific carbons to achieve the methyl substitutions at 10 and 13 positions.

Introduction of Sulfonatooxy Group

The sulfonatooxy group at the 3-position is introduced through sulfonation of the hydroxyl group:

  • Step 1 : Activation of the hydroxyl group at the 3-position, often via conversion to a suitable leaving group (e.g., mesylate or tosylate).
  • Step 2 : Nucleophilic substitution with sodium sulfite or sodium bisulfite to generate the sulfonate ester .
  • Step 3 : Oxidation or sulfonation conditions to introduce the sulfonatooxy moiety, ensuring regioselectivity and stereoselectivity.

Functionalization at the 17-Position

The 17-yl group is modified to incorporate the pentanoyl linkage:

  • Step : Activation of the 17-position via oxidation or alkylation to introduce a pentanoyl group, often through acyl chloride or acid anhydride intermediates.

Formation of the Amide Linkage

The amino acid derivative, acetate , is coupled to the steroid framework:

  • Step : Activation of the carboxylic acid group of the pentanoyl chain using carbodiimide reagents (e.g., DCC or EDC).
  • Step : Nucleophilic attack by glycine or glycine derivatives to form the amide bond .

Esterification to Form Disodium Salt

The final step involves esterification and salt formation:

  • Step : The carboxylate group is esterified with disodium to form the disodium salt of the ester.
  • Method : This is achieved by neutralization of the acid with sodium hydroxide followed by esterification under controlled conditions, ensuring the formation of the disodium salt.

Purification and Characterization

  • Purification : Techniques such as column chromatography , recrystallization , and liquid-liquid extraction are employed.
  • Characterization : Confirmed through NMR spectroscopy , mass spectrometry , IR spectroscopy , and X-ray crystallography to verify stereochemistry, functional groups, and purity.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Purpose
1 Construction of steroid nucleus Cyclization, asymmetric synthesis Form core structure
2 Hydroxylation and methylation Oxidants, methylating agents Functional group modification
3 Sulfonation at 3-position Sulfite salts, regioselective conditions Introduce sulfonatooxy group
4 Acylation at 17-position Acid chlorides, acylation reagents Attach pentanoyl group
5 Amide formation Carbodiimides, amino acids Linkage to glycine
6 Salt formation Sodium hydroxide, esterification Generate disodium salt
7 Purification Chromatography, recrystallization Obtain pure compound

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonate group can be reduced to a sulfide.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the sulfonate group may result in the formation of various sulfonate derivatives.

Scientific Research Applications

Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The molecule comprises:

  • Cyclopenta[a]phenanthrene nucleus : A tetracyclic steroid scaffold with defined stereochemistry (3R,5R,8R,9S,10S,12S,13R,14S,17R).
  • Substituents: 3-Sulfonatooxy group: Enhances polarity and solubility via ionic interactions. 12-Hydroxy group: Potential hydrogen-bond donor for receptor binding. 10,13-Dimethyl groups: Hydrophobic moieties influencing membrane permeability. 17-Pentanoyl amino acetate chain: A polar side chain likely modulating bioavailability and enzymatic cleavage.
  • Disodium counterions: Neutralize the sulfonate group, optimizing solubility for intravenous or oral formulations .
Structural Analogues

Key analogues and their distinguishing features:

Compound ID Core Structure Substituents (Position) Functional Groups Solubility Biological Relevance Reference
Target Compound Cyclopenta[a]phenanthrene 3-sulfonatooxy, 12-hydroxy, 10,13-dimethyl, 17-pentanoyl amino acetate Sulfonate, Hydroxyl, Acetate High (disodium) Enhanced solubility
Compound 7 (Ev2) Cyclopenta[a]phenanthrene 3-hydroxy, 10,13-dimethyl, 17-pentanoate methyl ester Hydroxyl, Ester Moderate Lipophilic prodrug candidate
Compound 8 (Ev15) Cyclopenta[a]phenanthrene 3-tosyl, 7,12-dihydroxy, 10,13-dimethyl Tosyl, Dihydroxyl Low (ester) Liver-targeting fluorescence probe
FA-14 (Ev7) Cyclopenta[a]phenanthrene 16-acetoxy, 3-acetoxy, 4-chloromethyl benzoyloxy Acetate, Chlorobenzoyl Low Antibacterial activity
Allopregnanolone (Ev17) Cyclopenta[a]phenanthrene 3-hydroxy, 17-ethenone Hydroxyl, Ketone Moderate Neurosteroid (GABA modulation)

Key Observations :

  • Solubility : The target’s disodium sulfonate group confers superior aqueous solubility compared to methyl esters (e.g., Compound 7) or tosyl derivatives (Compound 8).
  • Bioactivity: Sulfonate and amino acetate groups may direct the compound toward hepatic or renal pathways, contrasting with neuroactive allopregnanolone or lipophilic FA-14 .
Pharmacokinetic Profiles
  • The amino acetate may act as a prodrug, requiring esterase-mediated activation.
  • Methyl Esters (Ev2) : Lipophilic esters show prolonged half-lives but require hydrolysis for activity, risking first-pass metabolism .
  • Allopregnanolone (Ev17): Moderate solubility and BBB permeability align with its role as a neurosteroid .

Research Findings and Implications

  • Biological Assays : Analogues like FA-14 exhibit antibacterial effects, implying the target’s sulfonate group could enhance targeting of bacterial sulfatases .
  • Contradictions : While emphasizes structural similarity for bioactivity prediction, the target’s sulfonate group introduces unique physicochemical properties that may deviate from traditional SARs .

Biological Activity

Disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic compound with significant biological implications. This article explores its biological activity based on existing literature and research findings.

Molecular Characteristics:

  • Molecular Formula: C26H43NNa2O10S2
  • Molecular Weight: 643.8 g/mol
  • IUPAC Name: Disodium;2-[[(4R)-4-[(3R,5R,...]]]

Physical Properties:

PropertyValue
Melting Point175-200 °C
Density1.216±0.06 g/cm³
SolubilitySlightly in DMSO and Methanol (Heated)
Storage Temperature-20 °C
ColorWhite to Off-White

The compound exhibits various biological activities attributed to its unique structure. It is known to interact with multiple biological pathways:

  • Anticancer Activity : Research indicates that compounds with similar structural features have shown selective cytotoxicity against cancer cells while sparing normal cells. For instance:
    • In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on colon cancer cell lines (IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL) .
    • The mechanism involves apoptosis induction through mitochondrial pathways and interaction with specific proteins such as HSP90 and TRAP1 .
  • Anti-inflammatory Properties : Compounds related to disodium;2-[[(4R)-4-[...]] have been studied for their potential to modulate inflammatory responses. The sulfonate group is believed to enhance solubility and bioactivity in inflammatory conditions.
  • Cholesterol Regulation : Similar compounds play a role in bile acid metabolism and cholesterol homeostasis. They may influence lipid profiles by modulating the expression of genes involved in lipid metabolism.

Case Studies

  • Colon Cancer Study : A study focused on the derivatives of the compound revealed that specific modifications led to enhanced anticancer activity against HCT-116 colon cancer cells. The highest potency was observed in compounds 7a and 7g .
  • Neuroprotective Effects : Preliminary investigations suggest that the compound may exhibit neuroprotective properties by selectively targeting neuroblastoma cells while preserving normal neuronal function .

Q & A

Q. What are the recommended methods for synthesizing this compound with high stereochemical fidelity and purity?

Synthesis typically involves coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF) to ensure controlled amide bond formation. Protecting groups, such as tert-butoxycarbonyl (Boc), are employed to preserve reactive sites during intermediate steps . Purification via reverse-phase HPLC or column chromatography is critical to isolate stereoisomers, followed by characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and stereochemistry.

Q. How can the stereochemical configuration of the cyclopenta[a]phenanthren core be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex polycyclic systems. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons to infer stereochemistry. Circular dichroism (CD) may also differentiate enantiomers based on optical activity .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for detecting low-abundance impurities. Quantitative 1^1H NMR with internal standards (e.g., trimethylsilylpropanoic acid) can validate purity, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .

Advanced Research Questions

Q. What strategies improve the aqueous solubility of this sulfonated steroid derivative for in vivo pharmacokinetic studies?

Despite its disodium sulfonate group, solubility can be enhanced via co-solvents (e.g., PEG-400) or formulation with cyclodextrins. Structural analogs with additional hydroxyl groups (e.g., ’s Obeticholic Acid) show improved solubility, suggesting targeted functionalization at non-critical positions .

Q. How can researchers model the interaction between this compound and nuclear hormone receptors (e.g., glucocorticoid receptors)?

Molecular docking tools (AutoDock Vina, Schrödinger Suite) predict binding modes by aligning the steroid core with receptor hydrophobic pockets. Molecular dynamics (MD) simulations (GROMACS) refine these models, accounting for solvation and conformational flexibility. Comparative studies with known agonists (e.g., ’s stenobolone) validate computational predictions .

Q. What methodologies assess the compound’s enzymatic stability in hepatic microsomes to predict metabolic pathways?

Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites. Competitive inhibition assays using isoform-specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic routes. ’s pharmacokinetic protocols provide a template for in vitro-in vivo extrapolation (IVIVE) .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported receptor binding affinities (IC50_{50}50​) across studies be resolved?

Variations may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Standardize protocols using reference ligands (e.g., dexamethasone for glucocorticoid receptors) and validate via radioligand displacement assays. Cross-reference structural analogs ( ) to identify substituents influencing affinity .

Q. What factors contribute to batch-to-batch variability in synthesis yields, and how can they be mitigated?

Impurities in starting materials (e.g., stereoisomeric precursors) or incomplete coupling reactions are common culprits. Implement real-time reaction monitoring via FTIR or inline NMR. Design of experiments (DoE) approaches optimize reaction parameters (e.g., temperature, stoichiometry) to minimize variability .

Methodological Innovations

Q. Can AI-driven tools accelerate the optimization of synthetic pathways for this compound?

Yes. Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate optimal conditions (e.g., solvent choice, catalyst loading). Machine learning models trained on historical synthesis data (e.g., ’s "smart laboratories") predict high-yield routes, reducing trial-and-error experimentation .

Q. What advanced spectroscopic techniques elucidate the sulfonate group’s role in molecular interactions?

Sulfonate protonation states and hydrogen-bonding networks can be studied via 33^{33}S solid-state NMR. Surface plasmon resonance (SPR) quantifies binding kinetics with proteins, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.